2-Amino-4-fluoro-5-methoxyphenol;hydrochloride
Description
2-Amino-4-fluoro-5-methoxyphenol;hydrochloride is a chemical compound with the molecular formula C7H8FNO2·HCl. It is a derivative of phenol, characterized by the presence of amino, fluoro, and methoxy groups on the aromatic ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-amino-4-fluoro-5-methoxyphenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2.ClH/c1-11-7-3-6(10)5(9)2-4(7)8;/h2-3,10H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIGDFYCDLUGJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-fluoro-5-methoxyphenol;hydrochloride typically involves the introduction of the amino, fluoro, and methoxy groups onto the phenol ring through a series of chemical reactions. One common method involves the nitration of 4-fluoro-2-methoxyphenol, followed by reduction to introduce the amino group. The final product is then converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Step D: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide
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Reagents : Fuming HNO₃ in H₂SO₄ at 0–5°C.
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Mechanism : Electrophilic aromatic substitution at the para position to the methoxy group.
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Product : N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (yield: 78.3%).
Step E: Hydrolysis of Acetamide to Free Amine
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Reagents : HCl in methanol under reflux (3–5 hours).
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Mechanism : Acid-catalyzed cleavage of the acetamide protecting group.
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Product : 4-fluoro-2-methoxy-5-nitroaniline, subsequently converted to the hydrochloride salt (yield: 73.55%).
Amino Group (-NH₂)
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Acylation : Reacts with acetic anhydride to form N-acetyl derivatives (e.g., Step C in , yield: 83.13%).
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Diazotization : Forms diazonium salts under acidic NaNO₂ conditions, enabling coupling reactions for azo dye synthesis .
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Reduction : Nitro groups in precursors are reduced to amines using Raney Ni/H₂ (Step B in , yield: 98%).
Hydroxyl Group (-OH)
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Etherification : Methoxy group introduced via nucleophilic aromatic substitution (Step A in , yield: 87.38%).
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Acid-Base Reactions : Forms salts (e.g., hydrochloride) for improved solubility .
Fluorine Substituent (-F)
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Electron-Withdrawing Effects : Directs electrophilic substitution to meta/para positions but is typically inert under mild conditions .
Sulfonation
Azo Coupling
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Diazonium salts couple with phenols/amines to form colored azo compounds, relevant in dye chemistry .
Reaction Conditions and Yields
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Methoxylation | KOtBu, MeOH, 0–20°C | 87.38% | |
| Nitration | HNO₃/H₂SO₄, 0–5°C | 78.30% | |
| Acetamide Hydrolysis | HCl/MeOH, reflux | 73.55% | |
| Acylation | Ac₂O, 90°C | 83.13% |
Stability and Secondary Interactions
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells (MCF-7). The mechanism of action appears to involve:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the cell cycle at the S phase, preventing cancer cells from proliferating.
A specific study reported an IC50 value of approximately 1.30 µM for MCF-7 cells, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it may possess activity against various bacterial strains:
- Inhibition of Gram-positive and Gram-negative Bacteria : Similar derivatives have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationships
The structure of 2-Amino-4-fluoro-5-methoxyphenol; hydrochloride allows for modifications that can enhance its biological activity. Research indicates that substituents on the phenolic ring can significantly influence its potency and selectivity for various biological targets . For instance, the introduction of different halogen or alkyl groups can alter receptor binding affinities and enhance therapeutic efficacy.
Study on Antitumor Activity
A comprehensive study conducted by the National Cancer Institute assessed the compound's antitumor activity across a panel of approximately sixty cancer cell lines. The results indicated a mean growth inhibition rate (GI50) of 15.72 μM, showcasing its potential as a lead compound for further development .
Mechanism Exploration
Further investigations into the mechanism of action revealed that 2-Amino-4-fluoro-5-methoxyphenol; hydrochloride induces DNA damage and inhibits cyclin-dependent kinase (CDK) activity, crucial for cell cycle regulation . These findings support its role as a promising candidate for cancer therapy.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Amino-4-fluoro-5-methoxyphenol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and fluoro groups can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methoxyphenol: Similar structure but lacks the fluoro group.
2-Amino-5-fluorophenol: Similar structure but lacks the methoxy group.
4-Fluoro-2-methoxyphenol: Similar structure but lacks the amino group.
Uniqueness
2-Amino-4-fluoro-5-methoxyphenol;hydrochloride is unique due to the combination of amino, fluoro, and methoxy groups on the phenol ring. This unique combination imparts specific chemical and biological properties that are not present in the similar compounds listed above.
Biological Activity
2-Amino-4-fluoro-5-methoxyphenol;hydrochloride (CAS No. 2253631-08-0) is a phenolic compound that has garnered attention in scientific research due to its potential biological activities. This compound features a unique combination of amino, fluoro, and methoxy groups, which contribute to its diverse interactions with biological systems. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H8FNO2·HCl. The structural formula highlights the functional groups that are crucial for its biological activity:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
- Anticancer Properties : It has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.
The mechanism of action for this compound involves its interaction with specific molecular targets, enhancing its binding affinity to certain enzymes or receptors. This interaction can lead to the modulation of key signaling pathways involved in cell survival and proliferation.
Antimicrobial Studies
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that the compound exhibits varying levels of effectiveness against different bacterial strains, with Staphylococcus aureus being the most susceptible.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results are summarized in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting significant anticancer potential.
Case Studies
- Case Study on Antimicrobial Efficacy : A research team evaluated the efficacy of this compound in a clinical setting against drug-resistant bacterial infections. The study reported a notable reduction in bacterial load in treated patients compared to controls, highlighting its potential as a therapeutic agent.
- Case Study on Cancer Treatment : An experimental study assessed the compound's effect on tumor-bearing mice models. Results indicated that administration of the compound led to significant tumor regression, with minimal toxicity observed in normal tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
